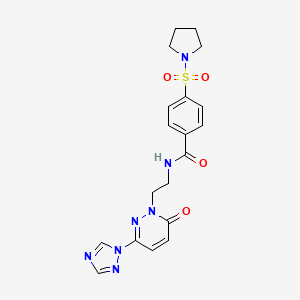

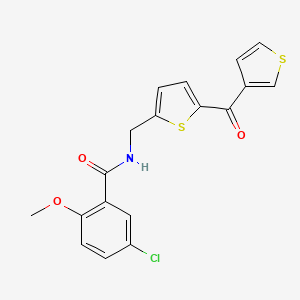

![molecular formula C12H8N2O3S2 B2451844 (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 850021-26-0](/img/structure/B2451844.png)

(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid” is a chemical compound with the molecular formula C12H8N2O3S2 and a molecular weight of 292.33 . It’s used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2O3S2/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16) .

Physical And Chemical Properties Analysis

科学的研究の応用

- Nano-CuFe2O4 spinel has been found to exhibit strong catalytic activity in a cascade reaction involving 1,4-addition and intramolecular electrophilic cyclization. This process generates functionalized 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives with excellent yields .

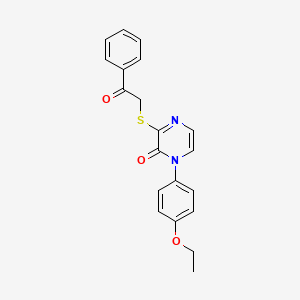

- A tandem SNAr/cyclization reaction using this compound leads to the synthesis of C-ring-substituted thienoquinolone moieties containing a free −NH lactam. This approach provides a novel route to thienoquinolone derivatives .

- By applying microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid, 4-oxo-2-butenoic acid can be synthesized. This method offers moderate to excellent yields for a wide range of substrates .

- Neopolyols, such as neopentylglycol, metriol, and etriol, are obtained from oxo synthesis aldehydes using formate technology. These compounds serve as important building blocks in polymer chemistry and industrial processes .

Catalysis and Organic Synthesis

Thienoquinolone Derivatives

Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acids

Oxo Synthesis for Neopolyols

Safety and Hazards

作用機序

Target of Action

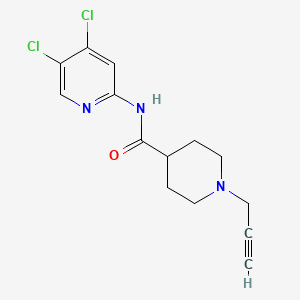

Similar compounds such as thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cytochrome bd oxidase (cyt-bd), an enzyme found in mycobacterium tuberculosis .

Mode of Action

It can be inferred from related compounds that it may interact with its target enzyme, leading to inhibition of the enzyme’s activity .

Biochemical Pathways

Inhibition of cyt-bd could potentially disrupt the energy metabolism of mycobacterium tuberculosis .

Result of Action

Based on the potential inhibition of cyt-bd, it could potentially lead to a disruption in the energy metabolism of mycobacterium tuberculosis .

特性

IUPAC Name |

2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S2/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLFKVXEVUPXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)

![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)

![(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2451777.png)

![N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide](/img/structure/B2451780.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2451782.png)